molecular formula C24H27N3O3S B11398513 4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11398513
M. Wt: 437.6 g/mol
InChI Key: JTCQHBAZHORCTE-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound with a complex structure that includes a pyrazolo[3,4-e][1,4]thiazepin-7-one core

Preparation Methods

The synthesis of 4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar compounds to 4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include other heterocyclic compounds with similar core structures, such as:

The uniqueness of 4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

1-pentan-2-yl-4-(4-phenylmethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C24H27N3O3S/c1-3-7-16(2)27-23-21(24(29)26-27)22(31-15-20(28)25-23)18-10-12-19(13-11-18)30-14-17-8-5-4-6-9-17/h4-6,8-13,16,22H,3,7,14-15H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

JTCQHBAZHORCTE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1

Origin of Product

United States

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